molecular formula C14H7F6N3O B12386799 4-(Trifluoromethyl)-3-[3-(Trifluoromethyl)phenyl]-1,7-Dihydro-6h-Pyrazolo[3,4-B]pyridin-6-One

4-(Trifluoromethyl)-3-[3-(Trifluoromethyl)phenyl]-1,7-Dihydro-6h-Pyrazolo[3,4-B]pyridin-6-One

Cat. No.: B12386799
M. Wt: 347.21 g/mol
InChI Key: YEINPIKXEQEWSU-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)-3-[3-(Trifluoromethyl)phenyl]-1,7-Dihydro-6h-Pyrazolo[3,4-B]pyridin-6-One is a synthetic organic compound that belongs to the class of pyrazolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)-3-[3-(Trifluoromethyl)phenyl]-1,7-Dihydro-6h-Pyrazolo[3,4-B]pyridin-6-One typically involves multi-step organic reactions. One common route might include the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of a hydrazine derivative with a β-keto ester under acidic or basic conditions.

    Cyclization: The intermediate formed can undergo cyclization with a suitable reagent to form the pyrazolopyridine core.

    Introduction of trifluoromethyl groups: Trifluoromethyl groups can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology

In biological research, pyrazolopyridines are often studied for their potential as enzyme inhibitors or receptor modulators. They may exhibit activity against specific biological targets, making them candidates for drug development.

Medicine

Medicinally, compounds like 4-(Trifluoromethyl)-3-[3-(Trifluoromethyl)phenyl]-1,7-Dihydro-6h-Pyrazolo[3,4-B]pyridin-6-One are investigated for their potential therapeutic effects. They may be explored for treating diseases such as cancer, inflammation, or neurological disorders.

Industry

In the industrial sector, these compounds can be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)-3-[3-(Trifluoromethyl)phenyl]-1,7-Dihydro-6h-Pyrazolo[3,4-B]pyridin-6-One involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)phenyl derivatives: These compounds share the trifluoromethylphenyl group and may exhibit similar biological activities.

    Pyrazolopyridines: Other pyrazolopyridine derivatives may have comparable structures and functions.

Uniqueness

The uniqueness of 4-(Trifluoromethyl)-3-[3-(Trifluoromethyl)phenyl]-1,7-Dihydro-6h-Pyrazolo[3,4-B]pyridin-6-One lies in its specific substitution pattern and the presence of multiple trifluoromethyl groups

Properties

Molecular Formula

C14H7F6N3O

Molecular Weight

347.21 g/mol

IUPAC Name

4-(trifluoromethyl)-3-[3-(trifluoromethyl)phenyl]-2,7-dihydropyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C14H7F6N3O/c15-13(16,17)7-3-1-2-6(4-7)11-10-8(14(18,19)20)5-9(24)21-12(10)23-22-11/h1-5H,(H2,21,22,23,24)

InChI Key

YEINPIKXEQEWSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=C3C(=CC(=O)NC3=NN2)C(F)(F)F

Origin of Product

United States

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